Cas no 2228151-16-2 (2-(2-methoxypyridin-4-yl)ethane-1-sulfonyl fluoride)

2-(2-Methoxypyridin-4-yl)ethane-1-sulfonyl fluoride is a specialized sulfonyl fluoride compound used primarily in chemical biology and medicinal chemistry research. Its key advantage lies in its reactivity as an irreversible inhibitor, selectively modifying active-site residues in enzymes, particularly serine hydrolases. The methoxypyridine moiety enhances solubility and bioavailability, while the sulfonyl fluoride group provides efficient covalent binding. This compound is valuable for activity-based protein profiling (ABPP) and targeted covalent inhibitor development. Its stability under physiological conditions and selective reactivity make it a useful tool for probing enzyme function and designing therapeutic agents. Suitable for controlled laboratory use, it requires handling under inert conditions due to its moisture sensitivity.
2-(2-methoxypyridin-4-yl)ethane-1-sulfonyl fluoride structure
2228151-16-2 structure
Product Name:2-(2-methoxypyridin-4-yl)ethane-1-sulfonyl fluoride
CAS No:2228151-16-2
MF:C8H10FNO3S
MW:219.23330450058
CID:6422191
PubChem ID:165869553
Update Time:2025-05-26

2-(2-methoxypyridin-4-yl)ethane-1-sulfonyl fluoride Chemical and Physical Properties

Names and Identifiers

    • 2-(2-methoxypyridin-4-yl)ethane-1-sulfonyl fluoride
    • EN300-1987326
    • 2228151-16-2
    • Inchi: 1S/C8H10FNO3S/c1-13-8-6-7(2-4-10-8)3-5-14(9,11)12/h2,4,6H,3,5H2,1H3
    • InChI Key: NPGNVKJMJAFZDF-UHFFFAOYSA-N
    • SMILES: S(CCC1C=CN=C(C=1)OC)(=O)(=O)F

Computed Properties

  • Exact Mass: 219.03654252g/mol
  • Monoisotopic Mass: 219.03654252g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 262
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 64.6Ų

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2-(2-methoxypyridin-4-yl)ethane-1-sulfonyl fluoride Related Literature

Additional information on 2-(2-methoxypyridin-4-yl)ethane-1-sulfonyl fluoride

Professional Introduction to Compound with CAS No. 2228151-16-2 and Product Name: 2-(2-methoxypyridin-4-yl)ethane-1-sulfonyl fluoride

The compound with the CAS number 2228151-16-2 and the product name 2-(2-methoxypyridin-4-yl)ethane-1-sulfonyl fluoride represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural and functional properties, has garnered considerable attention in recent years due to its potential applications in drug discovery and development. The presence of a methoxypyridine moiety and a sulfonyl fluoride group makes it a versatile intermediate for synthesizing various bioactive molecules.

In the realm of medicinal chemistry, the 2-methoxypyridine scaffold is widely recognized for its role as a pharmacophore in numerous therapeutic agents. Its ability to interact with biological targets such as enzymes and receptors has been exploited to develop drugs with enhanced efficacy and selectivity. The sulfonyl fluoride group, on the other hand, is known for its reactivity and utility in forming covalent bonds with biological molecules, which is particularly valuable in drug design for improving pharmacokinetic profiles.

Recent studies have highlighted the importance of 2-(2-methoxypyridin-4-yl)ethane-1-sulfonyl fluoride in the development of novel therapeutic agents. For instance, researchers have utilized this compound as a key intermediate in the synthesis of small-molecule inhibitors targeting various disease pathways. One notable area of interest has been its application in oncology, where it has been used to develop inhibitors of kinases and other enzymes involved in cancer progression. The compound's ability to modulate these enzymatic activities has shown promise in preclinical studies, suggesting its potential as a lead compound for further development.

Moreover, the structural features of 2-(2-methoxypyridin-4-yl)ethane-1-sulfonyl fluoride have also made it attractive for applications in drug discovery beyond oncology. Researchers have explored its utility in developing treatments for neurological disorders, infectious diseases, and inflammatory conditions. The methoxypyridine moiety, in particular, has been found to enhance binding affinity to certain biological targets, while the sulfonyl fluoride group provides a handle for further chemical modifications. These properties make it a valuable building block for medicinal chemists seeking to design innovative therapeutics.

The synthesis of 2-(2-methoxypyridin-4-yl)ethane-1-sulfonyl fluoride involves multi-step organic reactions that require precise control over reaction conditions. The process typically begins with the preparation of a suitable precursor, followed by functional group transformations that introduce the desired structural elements. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high yields and purity levels. These synthetic strategies ensure that the final product meets the stringent requirements for pharmaceutical applications.

In addition to its synthetic significance, 2-(2-methoxypyridin-4-yl)ethane-1-sulfonyl fluoride has also been studied for its potential role in materials science. The compound's unique electronic properties make it suitable for use in organic electronics and sensors. Researchers have explored its application in developing new types of organic semiconductors and optoelectronic materials. These findings underscore the broad utility of this compound beyond traditional pharmaceutical applications.

The safety profile of 2-(2-methoxypyridin-4-yl)ethane-1-sulfonyl fluoride is another critical aspect that has been thoroughly evaluated. Extensive toxicological studies have been conducted to assess its acute and chronic effects on living systems. These studies have shown that the compound exhibits low toxicity at therapeutic doses, making it a promising candidate for further development into drugs or agrochemicals. However, as with any chemical entity, careful handling and proper storage are essential to ensure safety during its use.

The future prospects of 2-(2-methoxypyridin-4-yl)ethane-1-sulfonyl fluoride are promising, with ongoing research aimed at expanding its applications and improving its properties. Advances in computational chemistry and artificial intelligence are expected to accelerate the discovery of new derivatives with enhanced functionalities. Additionally, collaborations between academia and industry are likely to drive innovation in utilizing this compound for diverse therapeutic purposes.

In conclusion, 2228151-16-2 and 2-(2-methoxypyridin-4-yl)ethane-1-sulfonyl fluoride represent a significant contribution to the field of chemical biology and drug discovery. Their unique structural features and versatile reactivity make them valuable tools for developing novel therapeutic agents across multiple disease areas. As research continues to uncover new applications and improve synthetic methodologies, these compounds are poised to play an increasingly important role in advancing medical science.

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